4-Chloroquinoline-3-carbaldehyde
Overview
Description
4-Chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of a chloro group at the 4-position and an aldehyde group at the 3-position makes this compound a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Quinoline derivatives, in general, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, antimalarial, anticancer, and antiviral effects .
Biochemical Analysis
Biochemical Properties
4-Chloroquinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases and other derivatives. It interacts with enzymes, proteins, and other biomolecules through its reactive aldehyde group. For instance, it can form covalent bonds with amino groups in proteins, leading to the formation of imine linkages. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. The aldehyde group of this compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At high doses, this compound can be toxic, causing adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives. This compound can also interact with cofactors like NAD+ and NADP+, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the cellular context .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it influences mitochondrial function and induces oxidative stress. Its localization can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-3-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 3-position of the quinoline ring . Another method involves the reaction of 2-chloroaniline with ethyl acetoacetate followed by cyclization and subsequent chlorination .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with various nucleophiles such as amines, thiols, and phenols.
Condensation Reactions: The aldehyde group at the 3-position can participate in condensation reactions with compounds like hydrazines, hydroxylamines, and primary amines to form Schiff bases and hydrazones.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Condensation Reactions: Reagents like hydrazine hydrate, hydroxylamine hydrochloride, and primary amines are used.
Cyclization Reactions: Cyclization reactions often require catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like zinc chloride (ZnCl2).
Major Products Formed
Substitution Reactions: Products include various substituted quinolines with different functional groups at the 4-position.
Condensation Reactions: Products include Schiff bases, hydrazones, and other imine derivatives.
Cyclization Reactions: Products include fused heterocyclic systems such as quinoline-pyrazoles and quinoline-thiazoles.
Scientific Research Applications
4-Chloroquinoline-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with the chloro group at the 2-position.
4-Bromoquinoline-3-carbaldehyde: Similar but with a bromo group instead of a chloro group at the 4-position.
4-Chloroquinoline-2-carbaldehyde: Similar but with the aldehyde group at the 2-position.
Uniqueness
4-Chloroquinoline-3-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which allows for selective reactions and the formation of diverse derivatives. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
4-chloroquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCAOHUEDACTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363136 | |
Record name | 4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201420-30-6 | |
Record name | 4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Chloroquinoline-3-carbaldehyde a useful starting material in organic synthesis?
A1: this compound possesses several structural features that make it a valuable synthon:
- Reactive aldehyde group: This allows for various transformations, including Wittig reactions [, ], condensations, and reductive aminations.
- Chlorine at the 4-position: This serves as a leaving group, enabling substitution reactions and facilitating the introduction of diverse substituents via, for example, palladium-catalyzed cross-coupling reactions [, , ].
- Quinoline core: This nitrogen-containing heterocycle is prevalent in numerous biologically active compounds, making its derivatives attractive targets for medicinal chemistry research [, , ].
Q2: Can you provide an example of how this compound is used to synthesize biologically relevant compounds?
A2: Researchers have utilized this compound to synthesize 1H-pyrazolo[4,3-c]quinolines [, ]. This class of compounds exhibits promising biological activities and has garnered significant interest in medicinal chemistry. The synthetic route involves reacting the aldehyde with hydrazines, followed by a palladium-catalyzed intramolecular C-N bond formation and concurrent hydrazine N-N bond fission [].
Q3: How does the reaction temperature impact the synthesis of 1H-pyrazolo[4,3-c]quinolines from this compound?
A3: Interestingly, the reaction temperature plays a crucial role in determining the product distribution. Lower temperatures favor the formation of 1H-pyrazolo[4,3-c]quinolines, while higher temperatures lead to 4-anilinoquinoline-3-carbonitriles as the major product []. This temperature dependence allows for selective synthesis by simply adjusting the reaction conditions.
Q4: Beyond 1H-pyrazolo[4,3-c]quinolines, what other classes of compounds can be synthesized using this compound?
A4: The versatility of this compound extends to the synthesis of various other quinoline derivatives:
- Alkyl (Thieno[3,2-c]quinoline)-2-carboxylates: These compounds, synthesized through a base-promoted conjugate addition-elimination followed by Suzuki-Miyaura cross-coupling, have shown promising anticancer activity against the MCF-7 breast cancer cell line [].
- 4,6,8-Triarylquinoline-3-carbaldehydes: Synthesized via Suzuki-Miyaura cross-coupling with arylboronic acids, these compounds display intriguing photophysical properties and can be further derivatized [].
- (Z)- and (E)-3-Styryl-4-quinolones: These derivatives are accessible through Wittig reactions with benzylic ylides, offering control over the double bond geometry [].
Q5: What role does palladium catalysis play in utilizing this compound as a building block?
A5: Palladium catalysis plays a vital role in functionalizing the quinoline core derived from this compound. Specifically, Suzuki-Miyaura cross-coupling reactions allow for the introduction of various aryl and arylvinyl groups at the 4, 6, and 8 positions of the quinoline scaffold [, , ]. This methodology provides access to a diverse library of polysubstituted quinoline derivatives with tailored properties.
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